7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound characterized by its molecular formula . This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor relevant to cancer therapy. Its structure consists of a pyrrolo[2,3-d]pyrimidine core with a carboxylic acid functional group, making it an interesting target for synthesis and biological evaluation.
This compound is classified under heterocyclic compounds, specifically within the pyrrolo[2,3-d]pyrimidine family. It is identified by the Chemical Abstracts Service registry number 1378827-12-3. The compound has been noted for its biological activity and is being investigated for various applications in the fields of chemistry, biology, and medicine, particularly in the development of new therapeutic agents.
The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves several key steps:
Industrial production methods are still under exploration, with an emphasis on applying principles of green chemistry to minimize environmental impact and enhance efficiency.
The molecular structure of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can be described using its InChI representation:
The InChI Key for this compound is:
The compound's molecular weight is approximately 177.16 g/mol. The structural characteristics include:
This unique structure contributes to its biological activity and potential as a therapeutic agent.
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid participates in various chemical reactions that highlight its utility in medicinal chemistry:
The mechanism of action for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid primarily involves the inhibition of specific kinases. By binding to the active site of these enzymes, it disrupts their function, which can lead to altered signaling pathways associated with cell proliferation and survival. This mechanism is particularly relevant in cancer biology where abnormal kinase activity is often implicated.
Key physical properties of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid include:
Chemical properties include its classification as a weak organic acid due to the presence of the carboxylic acid group. It exhibits typical reactivity patterns associated with heterocycles and can participate in electrophilic substitution reactions or nucleophilic attacks.
The applications of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid span several fields:
The synthesis typically exploits halogen-directed lithiation or ester hydrolysis as pivotal steps, leveraging the reactivity of pyrrolopyrimidine precursors. Two principal routes dominate:
Ester Hydrolysis Route:Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate undergoes hydrolysis under basic (1M NaOH, 80°C, 6–8 hr) or acidic conditions (6M HCl, reflux, 12–24 hr), achieving >85% yield [4]. This method benefits from commercial ester availability but requires stringent pH control to prevent decarboxylation.
Direct Carboxylation via Halogen-Metal Exchange:5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes lithiation at −78°C with n-BuLi, followed by CO₂ quenching and acidic workup. This method achieves 93% yield in analogous systems and avoids protection/deprotection steps [3] [4]. Critical parameters include temperature control (−70°C to −80°C) and anhydrous conditions to suppress side reactions.
Table 1: Comparative Synthetic Pathways
Route | Key Intermediate | Conditions | Yield (%) | Purity |
---|---|---|---|---|
Ester Hydrolysis | Methyl ester | 1M NaOH, 80°C, 6–8 hr | >85 | >98% |
Direct Carboxylation | 5-Bromo-7-methylpyrrolopyrimidine | n-BuLi/CO₂, −78°C, then H⁺ | 93* | >95% |
SNAr-Carboxylation | 4-Chloro-2-(methylthio)pyrrolopyrimidine | Phase-transfer catalyst, alkylation | 69 | >90% |
*Reported for analogous structures [3] [4] [9].
The carboxylic acid moiety enables diverse covalent modifications critical for pharmacological optimization:
Table 2: Functionalization Applications of Carboxylic Acid Group
Derivatization | Reagents/Conditions | Application | Biological Outcome |
---|---|---|---|
Amide Formation | EDC/HOBt, DIPEA, DMF, 25°C | FtsZ inhibitors (e.g., piperazine conjugates) | Enhanced antibacterial activity |
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, 80°C | Kinase inhibitors (e.g., sunitinib analogs) | Multi-targeted tyrosine kinase inhibition |
Esterification | SOCl₂/ROH or diazomethane | Prodrug synthesis | Improved cellular uptake |
N7-methylation is indispensable for blocking competing N9-tautomerization and directing electrophilic substitution. Key catalytic systems include:
Phase-Transfer Catalysis (PTC):Employing tetrabutylammonium hydrogensulfate (5–10 mol%) under biphasic conditions (benzene/50% NaOH), N-alkylation with methyl iodide achieves >90% N7-selectivity. The catalyst shuttles the deprotonated heterocycle into the organic phase, minimizing over-alkylation [9].
Transition Metal Catalysis:Pd₂(dba)₃/Xantphos (2.5 mol%) enables methylation using CH₃OTf in DMF at 60°C. The bulky ligand favors N7-coordination due to steric constraints at N1/N3 [8]. Copper(I)-catalyzed methods (CuI/1,10-phenanthroline) using DMF as a carbon source are emerging alternatives [5].
Base-Mediated Thermodynamic Control:With LiHMDS (2.0 equiv) in THF at −40°C, methylation favors the N7-isomer as the kinetic product, contrasting N9-alkylation under aqueous conditions. This leverages the lower pKa of N7–H (pKa ≈ 12.5) versus N1–H (pKa > 25) [7].
Table 3: Catalytic Systems for Regioselective Methylation
Catalyst/Base | Methyl Source | Temperature | N7-Regioselectivity | Yield (%) |
---|---|---|---|---|
Tetrabutylammonium HSO₄⁻ | CH₃I | 25°C | >90% | 85 |
Pd₂(dba)₃/Xantphos | CH₃OTf | 60°C | 95% | 78 |
LiHMDS | CH₃I | −40°C | 88% | 82 |
Solid-phase synthesis excels in parallelized intermediate diversification, while solution-phase methods offer scalability for bulk production:
Solid-Phase Synthesis:Resin-bound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., Wang resin) undergoes SNAr with Boc-piperazine, followed by on-resin methylation and carboxylic acid cleavage. This approach generates 14 analogs in 65–82% yield per step, ideal for SAR studies . Limitations include resin loading capacity (<1.2 mmol/g) and solvation inefficiencies.
Solution-Phase Synthesis:Batch processing in DMF or acetonitrile accommodates decagram-scale reactions. For example, alkylation of 4-chloro-2-(methylthio)pyrrolopyrimidine with ethyl bromoacetate in refluxing toluene achieves 89% yield, enabling kilogram-scale carboxylate production [4] [9]. Purification requires chromatography or crystallization, increasing time/cost.
Table 4: Efficiency Metrics for Synthesis Modalities
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Throughput | High (parallel synthesis, 10–50 compounds) | Low (sequential reactions) |
Scale | Milligrams (mg-scale discovery) | Grams to kilograms (production) |
Yield per Step | 65–82% | 75–93% |
Purification | Simple filtration (resin cleavage) | Chromatography/crystallization |
Scalability Cost | High (resin expense) | Low (bulk solvent economics) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: